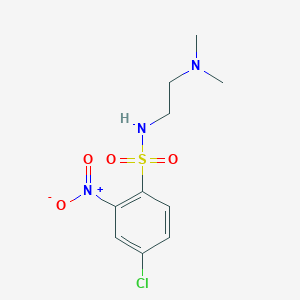

(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a complex organic compound with a molecular formula of C10H14ClN3O4S. This compound is characterized by the presence of a dimethylamino group, a chloro-nitrophenyl group, and a sulfonylamine group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine typically involves multiple steps. One common method includes the reaction of 2-chloro-N,N-dimethylethylamine with 4-chloro-2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The dimethylamino group can be oxidized to form N-oxides.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of (2-(Dimethylamino)ethyl)((4-chloro-2-aminophenyl)sulfonyl)amine.

Oxidation: Formation of N-oxides of the dimethylamino group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its biological activity, particularly in the development of drugs targeting various diseases.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. The sulfonamide moiety can enhance the interaction with biological targets, potentially leading to the development of novel anticancer agents .

- Antimicrobial Properties : Sulfonamides are historically significant in antibiotic therapy. The presence of a nitrophenyl group may enhance the antimicrobial efficacy against resistant strains of bacteria .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and coatings.

- Polymer Synthesis : The dimethylamino group can act as a nucleophile in polymerization reactions, leading to the formation of new materials with desirable properties such as increased thermal stability and mechanical strength .

- Coating Applications : Due to its chemical stability and reactivity, this compound can be utilized in developing protective coatings that require resistance to environmental degradation .

Drug Development

As a lead compound, (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is being evaluated for its pharmacokinetic properties and mechanism of action.

- VEGFR Inhibition : Similar compounds have shown potential as inhibitors of vascular endothelial growth factor receptors (VEGFR), which are crucial in tumor angiogenesis. The design modifications based on this compound could lead to more potent inhibitors .

- Structure-Activity Relationship Studies : The compound serves as a basis for exploring structure-activity relationships (SAR). By modifying different functional groups, researchers aim to enhance efficacy and reduce side effects associated with existing drugs .

Case Studies

Mecanismo De Acción

The mechanism of action of (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparación Con Compuestos Similares

Similar Compounds

(2-(Dimethylamino)ethyl)((4-chloro-2-aminophenyl)sulfonyl)amine: Similar structure but with an amino group instead of a nitro group.

(2-(Dimethylamino)ethyl)((4-bromo-2-nitrophenyl)sulfonyl)amine: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

(2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

The compound (2-(Dimethylamino)ethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C₁₃H₁₅ClN₂O₄S

- IUPAC Name: this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its anti-inflammatory and antimicrobial properties. Its mechanism of action often involves inhibition of specific enzymes and modulation of biological pathways.

Anti-inflammatory Activity

A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 5.6 | 3.9 |

| Diclofenac | 6.7 | 1.5 |

| Celecoxib | 0.1 | 0.05 |

The data indicates that the compound has a comparable inhibitory effect on COX-2 as traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of the dimethylamino group enhances solubility and bioavailability, while the nitrophenyl moiety contributes to the compound's ability to interact with target enzymes.

Research indicates that modifications to the sulfonamide group can significantly alter activity profiles. For instance, substituting different functional groups on the aromatic ring has shown to enhance COX inhibition and antimicrobial potency .

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into their mechanisms:

- Case Study on Anti-inflammatory Effects: A study evaluating a series of sulfonamide derivatives found that modifications to the aromatic ring significantly impacted their COX inhibitory activity, with certain substitutions leading to enhanced anti-inflammatory effects comparable to established NSAIDs .

- Case Study on Antimicrobial Efficacy: Research on sulfonamide derivatives indicated that compounds with electron-withdrawing groups exhibited increased antibacterial activity against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics .

Propiedades

IUPAC Name |

4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O4S/c1-13(2)6-5-12-19(17,18)10-4-3-8(11)7-9(10)14(15)16/h3-4,7,12H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJPKGAXPXTNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.